molecular formula C19H20N2O6 B5915453 (E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

(E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B5915453
M. Wt: 372.4 g/mol
InChI Key: WFTJXEQWANTPQJ-CMDGGOBGSA-N
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Description

(E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a nitrophenyl group, a trimethoxyphenyl group, and a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-nitroaniline and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the amine group of 2-methyl-3-nitroaniline and the aldehyde group of 3,4,5-trimethoxybenzaldehyde to form the corresponding imine.

    Reduction: The imine is then reduced to form the amine intermediate.

    Amidation: Finally, the amine intermediate undergoes amidation with an appropriate acylating agent to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound may be explored as a lead compound for drug development. Its structural features could be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.

Mechanism of Action

The mechanism of action of (E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE: can be compared with other amides containing nitrophenyl and trimethoxyphenyl groups.

    N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)ACRYLAMIDE: A similar compound with an acrylamide linkage instead of a propenamide linkage.

    N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROPIONAMIDE: A similar compound with a propionamide linkage.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the (E)-configuration, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-12-14(6-5-7-15(12)21(23)24)20-18(22)9-8-13-10-16(25-2)19(27-4)17(11-13)26-3/h5-11H,1-4H3,(H,20,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTJXEQWANTPQJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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